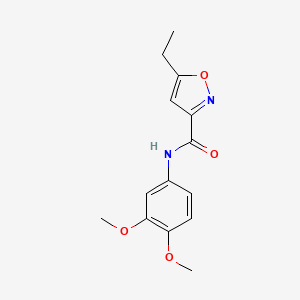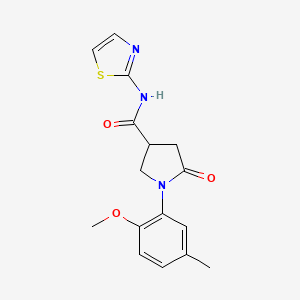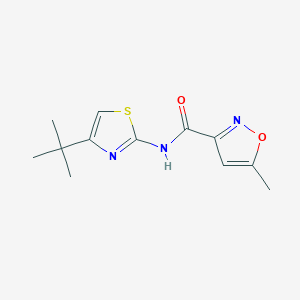![molecular formula C16H23NO2 B4843509 N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide
Descripción general
Descripción
Synthesis Analysis
- A related compound, N-(4-bromophenyl)furan-2-carboxamide, was synthesized through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline, yielding high yields of 94% (Siddiqa et al., 2022).
Molecular Structure Analysis
- Crystallographic and spectroscopic studies on related compounds, such as 2,5-bis(4-guanylphenyl)furan (an analogue of berenil), have revealed insights into molecular interactions and binding affinities (Laughton et al., 1995).
Chemical Reactions and Properties
- The synthesis of related furan-2-carboxamide compounds involved reactions with various reagents under specific conditions, demonstrating diverse chemical reactivities and properties (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
- While specific data on the physical properties of N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide is not directly available, related studies on furan derivatives offer insights. For example, enzymatic polymerization of furan derivatives has been explored, providing information on molecular weights and structural properties (Jiang et al., 2015).
Chemical Properties Analysis
- The chemical properties of furan-2-carboxamide derivatives have been investigated in various studies, revealing how different substituents and reaction conditions influence the properties of these compounds. For instance, studies on the antimuscarinic activity of certain derivatives provide insights into their chemical behavior and potential applications (Brown et al., 1993).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(2)13-6-8-14(9-7-13)12(3)17-16(18)15-5-4-10-19-15/h6-9,11-12,15H,4-5,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROJQAUWBULDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(propan-2-yl)phenyl]ethyl}oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)

![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)
![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4843461.png)


![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843478.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)